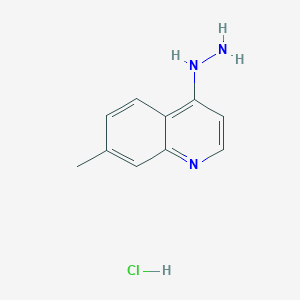
4-Hydrazino-7-methylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazino-7-methylquinoline hydrochloride is a heterocyclic organic compound with the molecular formula C10H12ClN3. It is primarily used in experimental and research settings due to its unique chemical properties . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-7-methylquinoline hydrochloride typically involves multi-step reactions. One common method includes the following steps :
Step 1: Sodium methylate is used to initiate the reaction under heating conditions.
Step 2: Hydrogenation is performed using palladium on activated carbon in methanol for about 6 hours at 20°C.
Step 3: Hydrazine hydrate is added in ethanol and the mixture is heated to 80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydrazino-7-methylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydrazino-7-methylquinoline hydrochloride has a wide range of applications in scientific research, including :
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Hydrazino-7-methylquinoline hydrochloride involves its interaction with various molecular targets and pathways. For example, it can act as a nucleophile in substitution reactions, forming stable intermediates that can further react to produce desired products . The compound’s hydrazine group is particularly reactive, allowing it to participate in a variety of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydrazino-7-trifluoromethyl-quinoline hydrochloride
- 4-Hydrazino-8-trifluoromethyl-quinoline hydrochloride
- 4-Hydrazino-6-trifluoromethyl-quinoline
- 4-Hydrazino-2-methyl-8-trifluoromethyl-quinoline
Uniqueness
4-Hydrazino-7-methylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
68500-38-9 |
|---|---|
Molekularformel |
C10H12ClN3 |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
(7-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-2-3-8-9(13-11)4-5-12-10(8)6-7;/h2-6H,11H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
CXPJCOCDINIRJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC=CC(=C2C=C1)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)

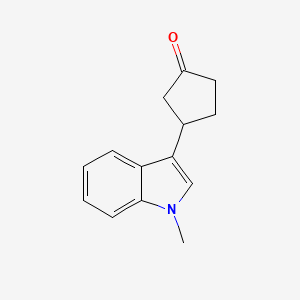



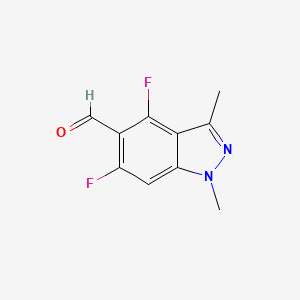
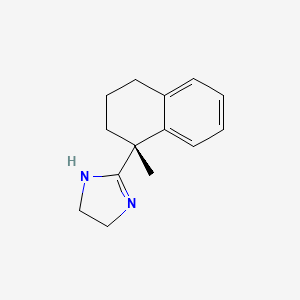
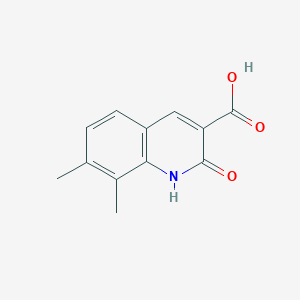
![2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B11891098.png)

![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)
![1,7-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B11891119.png)
